Cas no 2060025-98-9 (1H-Pyrazole-4-acetic acid, 1-(2,4-dinitrophenyl)-2,5-dihydro-5-oxo-)

1H-Pyrazole-4-acetic acid, 1-(2,4-dinitrophenyl)-2,5-dihydro-5-oxo- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-acetic acid, 1-(2,4-dinitrophenyl)-2,5-dihydro-5-oxo-
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- MDL: MFCD30499066
- Inchi: 1S/C11H8N4O7/c16-10(17)3-6-5-12-13(11(6)18)8-2-1-7(14(19)20)4-9(8)15(21)22/h1-2,4-5,12H,3H2,(H,16,17)
- InChI Key: UJLHGXYDSLQLOC-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C([N+]([O-])=O)C=C2[N+]([O-])=O)C(=O)C(CC(O)=O)=CN1
1H-Pyrazole-4-acetic acid, 1-(2,4-dinitrophenyl)-2,5-dihydro-5-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-337434-0.1g |
2-[2-(2,4-dinitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
2060025-98-9 | 95.0% | 0.1g |
$1131.0 | 2025-03-18 | |
Enamine | EN300-337434-2.5g |
2-[2-(2,4-dinitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
2060025-98-9 | 95.0% | 2.5g |
$2520.0 | 2025-03-18 | |
Enamine | EN300-337434-0.25g |
2-[2-(2,4-dinitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
2060025-98-9 | 95.0% | 0.25g |
$1183.0 | 2025-03-18 | |
Enamine | EN300-337434-5.0g |
2-[2-(2,4-dinitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
2060025-98-9 | 95.0% | 5.0g |
$3728.0 | 2025-03-18 | |
Enamine | EN300-337434-10.0g |
2-[2-(2,4-dinitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
2060025-98-9 | 95.0% | 10.0g |
$5528.0 | 2025-03-18 | |
Enamine | EN300-337434-1.0g |
2-[2-(2,4-dinitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
2060025-98-9 | 95.0% | 1.0g |
$1286.0 | 2025-03-18 | |
Enamine | EN300-337434-0.05g |
2-[2-(2,4-dinitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
2060025-98-9 | 95.0% | 0.05g |
$1080.0 | 2025-03-18 | |
Enamine | EN300-337434-0.5g |
2-[2-(2,4-dinitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
2060025-98-9 | 95.0% | 0.5g |
$1234.0 | 2025-03-18 | |
Enamine | EN300-337434-10g |
2060025-98-9 | 10g |
$5528.0 | 2023-09-03 | |||
Enamine | EN300-337434-5g |
2060025-98-9 | 5g |
$3728.0 | 2023-09-03 |
1H-Pyrazole-4-acetic acid, 1-(2,4-dinitrophenyl)-2,5-dihydro-5-oxo- Related Literature
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
Additional information on 1H-Pyrazole-4-acetic acid, 1-(2,4-dinitrophenyl)-2,5-dihydro-5-oxo-
Research Brief on 1H-Pyrazole-4-acetic acid, 1-(2,4-dinitrophenyl)-2,5-dihydro-5-oxo- (CAS: 2060025-98-9)
1H-Pyrazole-4-acetic acid, 1-(2,4-dinitrophenyl)-2,5-dihydro-5-oxo- (CAS: 2060025-98-9) is a specialized pyrazole derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique dinitrophenyl and oxo-dihydro functionalities, has been investigated for its potential applications in drug discovery, enzyme inhibition, and other therapeutic areas. Recent studies have explored its synthesis, structural properties, and biological activities, providing valuable insights into its utility as a pharmacophore or intermediate in pharmaceutical development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the synthetic optimization of this compound, emphasizing its role as a precursor for novel kinase inhibitors. The researchers employed a multi-step synthesis route, starting from commercially available pyrazole derivatives, to achieve high yields and purity. The study also reported on the compound's stability under various physiological conditions, which is critical for its potential in vivo applications. These findings suggest that 2060025-98-9 could serve as a versatile building block for the development of targeted therapies.
Further investigations into the biological activity of 1H-Pyrazole-4-acetic acid, 1-(2,4-dinitrophenyl)-2,5-dihydro-5-oxo- have revealed its inhibitory effects on specific inflammatory pathways. A preprint article from BioRxiv (2024) demonstrated that this compound exhibits moderate activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. While its potency was lower than that of established COX-2 inhibitors, the study identified structural modifications that could enhance its efficacy, opening avenues for future research.
In addition to its therapeutic potential, the compound has also been explored for its chemical properties. A recent computational study utilized density functional theory (DFT) to analyze its electronic structure and reactivity. The results indicated that the dinitrophenyl group significantly influences the compound's electron distribution, making it a candidate for further studies in materials science or catalysis. This multidisciplinary interest underscores the versatility of 2060025-98-9 beyond traditional pharmaceutical applications.
Despite these promising findings, challenges remain in the practical application of this compound. For instance, its solubility in aqueous media is limited, which may hinder its bioavailability in therapeutic settings. Researchers are actively investigating formulation strategies, such as nanoparticle encapsulation or prodrug derivatization, to address this issue. These efforts are critical for translating the compound's potential into clinically viable solutions.
In conclusion, 1H-Pyrazole-4-acetic acid, 1-(2,4-dinitrophenyl)-2,5-dihydro-5-oxo- (CAS: 2060025-98-9) represents a compelling subject of study in the chemical biology and medicinal chemistry fields. Its unique structural features, combined with its diverse biological and chemical properties, make it a valuable candidate for further research. Ongoing studies aim to refine its synthesis, enhance its biological activity, and overcome formulation challenges, paving the way for its potential integration into drug development pipelines.
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